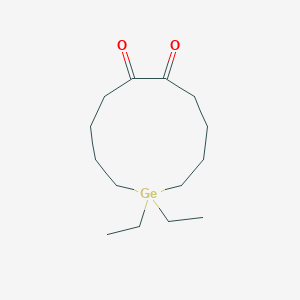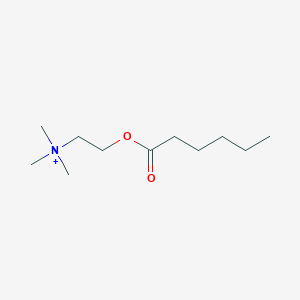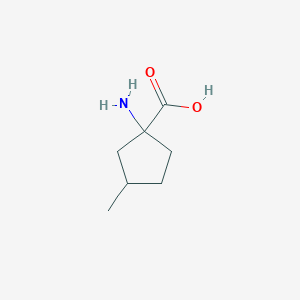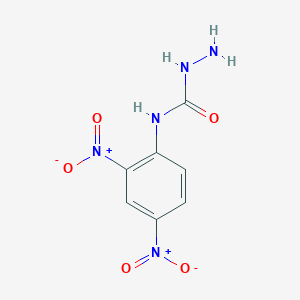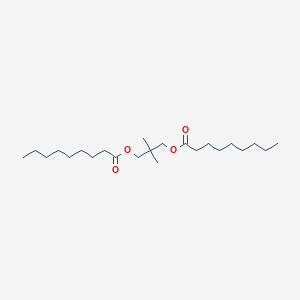
2,2-Dimethylpropane-1,3-diyl dinonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropane-1,3-diyl dinonanoate (DPDN) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPDN is a diester of 2,2-dimethylpropane-1,3-diol and nonanoic acid, and it is commonly used as a crosslinking agent in polymer chemistry. In recent years, DPDN has been explored for its potential applications in various fields, including drug delivery, biodegradable materials, and tissue engineering.
作用機序
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dinonanoate is not fully understood, but it is believed to be related to its ability to form crosslinks between polymer chains. This crosslinking can enhance the mechanical properties of polymers and improve their stability and biocompatibility. In drug delivery systems, 2,2-Dimethylpropane-1,3-diyl dinonanoate can also control the release of drugs by modulating the diffusion rate through the crosslinked polymer matrix.
生化学的および生理学的効果
2,2-Dimethylpropane-1,3-diyl dinonanoate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. In vitro studies have demonstrated that 2,2-Dimethylpropane-1,3-diyl dinonanoate can support cell growth and proliferation, and it has been used as a scaffold material for tissue engineering. However, more studies are needed to fully understand the long-term effects of 2,2-Dimethylpropane-1,3-diyl dinonanoate on living organisms.
実験室実験の利点と制限
One of the main advantages of 2,2-Dimethylpropane-1,3-diyl dinonanoate is its ability to form stable crosslinks between polymer chains, which can improve the mechanical properties of materials. 2,2-Dimethylpropane-1,3-diyl dinonanoate is also biocompatible and biodegradable, making it an attractive material for biomedical applications. However, the synthesis of 2,2-Dimethylpropane-1,3-diyl dinonanoate can be challenging, and the purification process can be time-consuming and expensive.
将来の方向性
There are several potential future directions for research on 2,2-Dimethylpropane-1,3-diyl dinonanoate. One area of interest is the development of new drug delivery systems using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a carrier. Researchers are also exploring the use of 2,2-Dimethylpropane-1,3-diyl dinonanoate in tissue engineering applications, such as the development of scaffolds for bone and cartilage regeneration. In addition, there is growing interest in using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a crosslinking agent for biodegradable polymers, which could have applications in the development of sustainable materials.
合成法
2,2-Dimethylpropane-1,3-diyl dinonanoate can be synthesized through the esterification reaction between 2,2-dimethylpropane-1,3-diol and nonanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation and recrystallization.
科学的研究の応用
2,2-Dimethylpropane-1,3-diyl dinonanoate has been extensively studied for its potential applications in drug delivery systems. Due to its biocompatibility and biodegradability, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been used as a carrier for various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been explored as a potential material for tissue engineering, as it can be modified to mimic the extracellular matrix and support cell growth and differentiation.
特性
CAS番号 |
15834-05-6 |
|---|---|
製品名 |
2,2-Dimethylpropane-1,3-diyl dinonanoate |
分子式 |
C23H44O4 |
分子量 |
384.6 g/mol |
IUPAC名 |
(2,2-dimethyl-3-nonanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C23H44O4/c1-5-7-9-11-13-15-17-21(24)26-19-23(3,4)20-27-22(25)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |
InChIキー |
AHSZBZTYLKTYJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
正規SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
その他のCAS番号 |
15834-05-6 |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




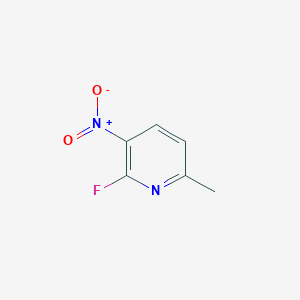
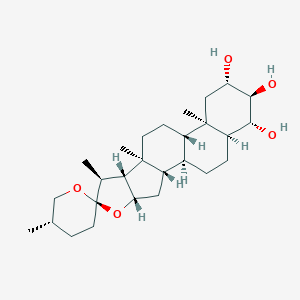
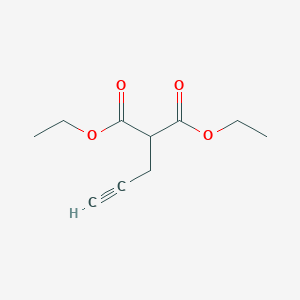
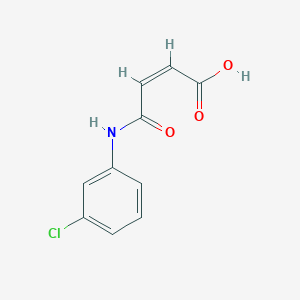
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
